Piperazine, 1-(1-oxodecyl)-4-phenyl-
Description
Piperazine, 1-(1-oxodecyl)-4-phenyl- is a piperazine derivative substituted at the 1-position with a 10-carbon aliphatic chain bearing a ketone group (1-oxodecyl) and at the 4-position with a phenyl group. Piperazine derivatives are known for their versatility, with substituents dictating solubility, receptor affinity, and biological activity . This article compares the target compound with structurally analogous piperazines, focusing on synthesis, substituent effects, and functional properties.
Properties
CAS No. |
150558-02-4 |
|---|---|
Molecular Formula |
C20H32N2O |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)decan-1-one |
InChI |
InChI=1S/C20H32N2O/c1-2-3-4-5-6-7-11-14-20(23)22-17-15-21(16-18-22)19-12-9-8-10-13-19/h8-10,12-13H,2-7,11,14-18H2,1H3 |
InChI Key |
GBGWDNHHMJAXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Piperazine, 1-(1-oxodecyl)-4-phenyl- typically involves the reaction of piperazine with 1-bromodecane and phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
Piperazine, 1-(1-oxodecyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or decanoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Piperazine, 1-(1-oxodecyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infections.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the synthesis of other chemical compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-oxodecyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The substituents at positions 1 and 4 of the piperazine ring critically influence molecular interactions. Key analogs and their substituents include:
Key Observations :
- The 1-oxodecyl group in the target compound introduces significant lipophilicity, contrasting with smaller aryl or alkyl substituents in analogs like mCPP or MeOPP.
- Aromatic substituents (e.g., chlorophenyl, methoxyphenyl) enhance receptor binding in CNS-active compounds, while long aliphatic chains may alter pharmacokinetics .
Physicochemical Properties
Predicted properties based on structural analogs:
| Compound | Molecular Weight (g/mol) | Predicted logP | Solubility Profile |
|---|---|---|---|
| 1-(1-Oxodecyl)-4-phenylpiperazine | ~350 | ~4.5 (high) | Low aqueous solubility |
| mCPP | 196.6 | 2.8 | Moderate aqueous solubility |
| MeOPP | 192.2 | 2.1 | Moderate aqueous solubility |
| TFMPP | 230.2 | 3.4 | Low aqueous solubility |
Notes:
- The 1-oxodecyl group likely increases logP significantly, reducing aqueous solubility compared to smaller analogs.
- Aromatic substituents (e.g., methoxy, chloro) enhance polarity slightly, improving solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
